1-(4-Methylphenyl)cycloheptene
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Overview
Description
1-(4-Methylphenyl)cycloheptene is an organic compound with the molecular formula C14H18. It is a derivative of cycloheptene, where a 4-methylphenyl group is attached to the cycloheptene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with 4-methylphenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a catalyst such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield the saturated compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)cycloheptene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as an electron-rich site for electrophiles. Additionally, the cycloheptene ring can participate in various cycloaddition reactions, contributing to its reactivity and versatility in chemical synthesis .
Comparison with Similar Compounds
Cycloheptene: The parent compound, lacking the 4-methylphenyl group.
1-Methylcycloheptene: A similar compound with a methyl group attached to the cycloheptene ring.
4-Methylphenylcyclohexane: A structurally related compound with a cyclohexane ring instead of cycloheptene.
Uniqueness: 1-(4-Methylphenyl)cycloheptene is unique due to the presence of both the cycloheptene ring and the 4-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
71172-69-5 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H18/c1-12-8-10-14(11-9-12)13-6-4-2-3-5-7-13/h6,8-11H,2-5,7H2,1H3 |
InChI Key |
WOGQYKCPAYDULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCCCCC2 |
Origin of Product |
United States |
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